N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazothiazole derivatives, have been reported to inhibit various targets like raf kinases , IGF-IR (insulin-like growth factor receptor), EGFR (epidermal growth factor receptor) , and SIRT1 enzyme .
Mode of Action
It’s known that imidazothiazole derivatives can bind to their targets and modulate their activity . For instance, some compounds can bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site, lowering the Michaelis constant for acetylated substrates .
Biochemical Pathways
For example, imidazothiazole derivatives can inhibit Raf kinases, which play a crucial role in the MAPK/ERK pathway, a key signaling pathway involved in cell division and differentiation .
Pharmacokinetics
Thiazoles, a core structure in this compound, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Imidazothiazole derivatives have been reported to display broad-spectrum antiproliferative activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the formation of the imidazo[2,1-b]thiazole core. This can be achieved through the cyclization of appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions can include various derivatives with altered functional groups, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used in biological research to study these effects and develop new therapeutic agents.
Medicine: In medicine, this compound may be explored for its potential use in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an immunostimulant and antiparasitic agent.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole moiety.
Uniqueness: N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethylbenzamide is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and exhibit diverse biological activities sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-6-7-16(10-14(13)2)19(24)21-17-5-3-4-15(11-17)18-12-23-8-9-25-20(23)22-18/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPBCLLYBUFSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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